![molecular formula C16H11F3N2OS B5731435 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thieno[2,3-b]pyridine derivative, which is a class of heterocyclic compounds that have shown promising biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.
作用機序
The mechanism of action of 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting specific enzymes or receptors in the body. For example, it has been reported that 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone inhibits the activity of matrix metalloproteinases, which are enzymes that play a crucial role in cancer invasion and metastasis. This compound has also been shown to inhibit the activity of certain cytokines and chemokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases. In addition, 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone in lab experiments include its potent biological activity, relatively simple synthesis method, and availability of commercial sources. However, there are also some limitations that need to be considered. For example, the solubility of this compound in water is limited, which can affect its bioavailability and pharmacokinetic properties. In addition, the toxicity and potential side effects of this compound need to be carefully evaluated before using it in in vivo studies.
将来の方向性
There are several future directions for the research and development of 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone. One of the most promising directions is the evaluation of this compound as a potential drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetic properties of this compound. In addition, the development of novel analogs and derivatives of 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone may lead to the discovery of more potent and selective compounds with improved bioavailability and pharmacokinetic properties.
合成法
The synthesis of 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has been reported in several studies. One of the most common methods involves the reaction of 2-acetylthiophene with trifluoroacetic anhydride to form 2-trifluoroacetylthiophene, which is then reacted with 2-aminopyridine in the presence of a base to form the desired compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
科学的研究の応用
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. Studies have shown that 1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-8(22)14-13(20)12-10(16(17,18)19)7-11(21-15(12)23-14)9-5-3-2-4-6-9/h2-7H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHKXMTUAAAEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

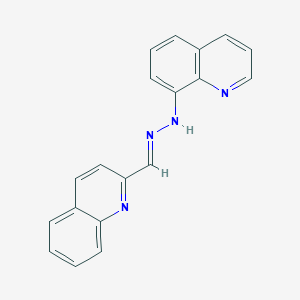
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)
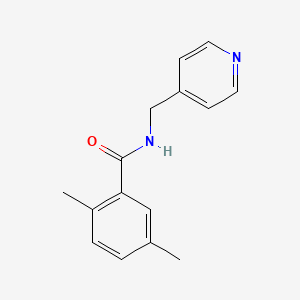
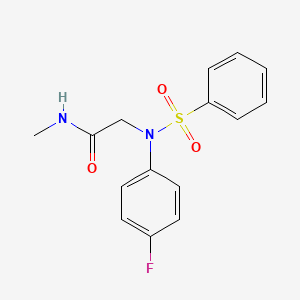
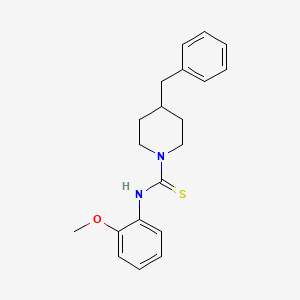
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
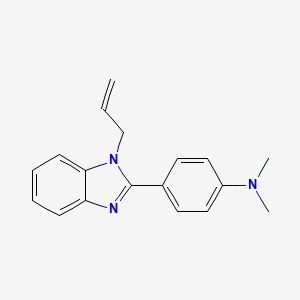
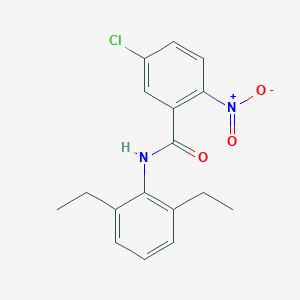
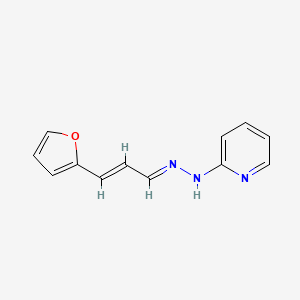
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
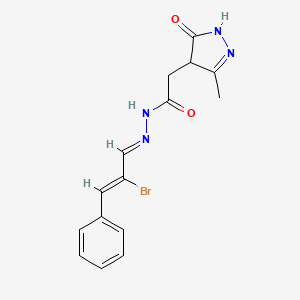
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)